molecular formula C14H12N4O4S B2845588 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251594-48-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2845588
CAS No.: 1251594-48-5
M. Wt: 332.33
InChI Key: NMPMFPOKRKIEEN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[4,3-a]pyridine core linked to a 2,3-dihydro-1,4-benzodioxin moiety via a sulfonamide bridge. This scaffold combines aromatic heterocycles known for their pharmacological relevance, particularly in targeting enzymes or receptors such as carbonic anhydrases or kinases. The benzodioxin group enhances metabolic stability and modulates lipophilicity, while the triazolopyridine-sulfonamide moiety may contribute to hydrogen bonding and electrostatic interactions with biological targets.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S/c19-23(20,11-2-4-14-16-15-9-18(14)8-11)17-10-1-3-12-13(7-10)22-6-5-21-12/h1-4,7-9,17H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPMFPOKRKIEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps. One common route starts with the reaction of 1,4-benzodioxane-6-amine with a sulfonyl chloride derivative in an aqueous alkaline medium to yield the corresponding sulfonamide . This intermediate is then subjected to further reactions with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step reactions starting from simpler benzodioxin derivatives. A notable method includes the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various sulfonyl chlorides to yield sulfonamide derivatives that exhibit significant biological properties .

Anticancer Properties

Research indicates that compounds related to this compound demonstrate anticancer activity. For example, derivatives have been screened against various cancer cell lines and shown to inhibit cell proliferation effectively. The sulfonamide moiety is believed to enhance selectivity towards cancerous cells while minimizing effects on normal cells .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as carbonic anhydrases (hCA II and hCA IX). These enzymes are implicated in several physiological processes and diseases, including cancer and glaucoma. The structure-activity relationship studies using artificial neural networks have predicted the inhibition potency of these compounds against human carbonic anhydrases based on their molecular descriptors .

Neuroprotective Effects

Some derivatives of this compound have shown promise in treating neurodegenerative diseases like Alzheimer's disease through inhibition of acetylcholinesterase. This enzyme plays a crucial role in neurotransmission by breaking down acetylcholine; hence its inhibition can enhance cholinergic signaling in the brain .

Case Studies

Study Findings Reference
Synthesis of sulfonamidesDeveloped a method for synthesizing various sulfonamides from benzodioxin precursors showing potential for therapeutic applications
Anticancer screeningIdentified several derivatives with significant cytotoxicity against cancer cell lines
Enzyme inhibition studyUtilized ANN modeling to predict inhibition of carbonic anhydrases by triazole derivatives

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, the compound inhibits cholinesterase enzymes, thereby increasing the levels of acetylcholine in the brain and improving cognitive function . The exact molecular pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and research-related differences between the target compound and three analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features Functional Groups Research Status
Target: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide C₁₅H₁₂N₄O₄S¹ 364.34 Base structure: Triazolopyridine-sulfonamide, unsubstituted benzodioxin. Sulfonamide, benzodioxin ether, triazole. Hypothetical base for comparison.
Analog 1: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide C₂₂H₁₉FN₄O₄S 486.47 N-2-fluorobenzyl substitution on sulfonamide nitrogen. Fluorine (electron-withdrawing), benzyl group. Published in 2004; older pharmacological data.
Analog 2: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Pyridine core (vs. triazolopyridine), 2-methoxy, 3-dimethylaminomethylphenyl substituent. Methoxy, tertiary amine (solubility-enhancing). Research use only; not medically validated.
Analog 3: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide C₂₁H₁₈N₄O₃S 406.46 Triazoloquinoline (vs. triazolopyridine), thioacetamide linker. Thioether (potential metabolic liability), acetamide. 2024 publication; recent but unvalidated.

Key Comparative Insights

Analog 1: Fluorinated Benzyl Substitution

The addition of a 2-fluorobenzyl group (C₂₂H₁₉FN₄O₄S) introduces steric bulk and electronic effects. Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets or improve metabolic stability by reducing oxidative degradation . However, the increased molecular weight (486.47 vs. 364.34) could reduce bioavailability.

Analog 2: Pyridine Core with Basic Substituents

Replacing the triazolopyridine with a pyridine core (C₂₃H₂₅N₃O₃) simplifies the heterocyclic system. The dimethylaminomethyl group at the phenyl ring likely improves aqueous solubility due to its basicity, while the methoxy group may stabilize π-π interactions. However, the absence of a triazole ring might diminish target selectivity .

Analog 3: Triazoloquinoline and Thioether Linkage

The thioacetamide linker, however, introduces a susceptibility to oxidation, which may limit in vivo stability despite its role in covalent binding strategies .

Pharmacological and Developmental Context

  • Target Compound : Likely serves as a lead structure for optimizing sulfonamide-based therapeutics. Its unsubstituted benzodioxin may favor metabolic clearance compared to fluorinated analogs.
  • Analog 2: The dimethylamino group highlights a design strategy for improving blood-brain barrier penetration, though its research-only status underscores unresolved efficacy or toxicity issues .
  • Analog 3: The 2024 publication date reflects ongoing interest in triazoloquinoline hybrids, particularly in oncology or antimicrobial contexts, but clinical relevance remains unproven .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in treating various diseases.

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and 4-methylbenzenesulfonyl chloride.
  • Reaction Conditions : The reaction is conducted in an aqueous alkaline medium at room temperature.
  • Derivatization : The sulfonamide is further derivatized with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield a series of compounds that were screened for biological activity against enzymes such as α-glucosidase and acetylcholinesterase .

Enzyme Inhibition

Research indicates that compounds derived from the triazolo[4,3-a]pyridine scaffold exhibit significant inhibition against various enzymes:

  • α-Glucosidase : Important for glucose metabolism; inhibition can aid in managing Type 2 Diabetes Mellitus (T2DM).
  • Acetylcholinesterase : Inhibition is crucial for potential Alzheimer's disease treatments .

Antimalarial Activity

A related study evaluated a library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides for their antimalarial properties against Plasmodium falciparum. Notable findings include:

  • Compounds demonstrated IC50 values as low as 2.24 μM, indicating potent antimalarial activity.
  • The sulfonamide fragment is essential for enhancing biological activity against malaria parasites .

Antiviral Properties

Sulfonamide compounds have shown promising antiviral effects. For example:

  • Certain derivatives exhibited significant activity against viruses such as coxsackievirus B and avian influenza virus subtype H9N2.
  • The mechanism involves disrupting viral replication processes .

Case Study 1: Antidiabetic Potential

In a study assessing the effects of synthesized sulfonamides on α-glucosidase inhibition:

  • A derivative of N-(2,3-dihydrobenzo[1,4]-dioxin) showed a marked reduction in enzyme activity.
  • This suggests potential use in T2DM management through dietary carbohydrate absorption modulation .

Case Study 2: Antimalarial Screening

In vitro testing of synthesized compounds against Plasmodium falciparum revealed:

  • A specific compound from the triazolo series demonstrated significant antimalarial efficacy with minimal cytotoxicity.
  • This positions it as a candidate for further development in antimalarial therapies .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?

Key parameters include:

  • Temperature control : Reactions often proceed at room temperature or under reflux (60–120°C), depending on the step (e.g., cyclization vs. sulfonamide coupling) .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity, while ethanol is preferred for greener approaches .
  • Reaction time : Multi-step syntheses may require 3–24 hours per step, with TLC monitoring to track intermediates .
  • Purification : Column chromatography (silica gel) or recrystallization ensures ≥95% purity, critical for biological assays .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazolo-pyridine core and benzodioxin substituents. Aromatic proton signals in δ 7.0–8.8 ppm are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
  • Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .

Q. What methodologies are recommended for assessing solubility and stability in pre-clinical studies?

  • Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and DMSO. For example, triazolo-pyridine sulfonamides often show poor aqueous solubility (<0.1 mg/mL), requiring co-solvents like PEG-400 .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Sulfonamide bonds are prone to hydrolysis under acidic conditions .

Q. How can initial biological activity screening be designed for this compound?

Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) due to sulfonamide moieties .
  • Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Triazolo-pyridines often inhibit kinases or tubulin polymerization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Core modifications : Replace benzodioxin with other bicyclic systems (e.g., benzofuran) to assess ring size/electron effects .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the sulfonamide’s phenyl ring to enhance target binding .
  • Bioisosteric replacement : Substitute triazole with imidazole or pyrazole to evaluate heterocycle-specific activity .

Q. What strategies resolve contradictions in bioactivity data across similar analogs?

  • Dose-response validation : Re-test conflicting compounds with standardized protocols (e.g., fixed cell lines, serum-free conditions) .
  • Off-target profiling : Use kinase/GPCR panels to identify polypharmacology. For example, fluorine-substituted triazolo-pyridines may cross-react with adenosine receptors .
  • Metabolic stability checks : Compare microsomal half-lives (human/rat liver microsomes) to rule out pharmacokinetic artifacts .

Q. What in silico methods are effective for target identification?

  • Molecular docking : Use AutoDock Vina with X-ray structures (e.g., PDB: 3ERT for kinase targets). Focus on sulfonamide H-bonding with Lys/Arg residues .
  • Pharmacophore modeling : Define essential features (e.g., sulfonamide O atoms, triazole N) and screen databases like ChEMBL .
  • ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration, critical for CNS-targeted modifications .

Q. How can researchers optimize selectivity against closely related isoforms (e.g., kinase subtypes)?

  • Crystallography : Co-crystallize the compound with target proteins (e.g., EGFR T790M vs. wild-type) to identify selectivity-determining residues .
  • Alanine scanning mutagenesis : Test binding to mutated isoforms (e.g., replace gatekeeper Met with Ala) .
  • Proteomic profiling : Use affinity-based pull-down assays with SILAC labeling to detect off-target binding .

Q. What experimental designs address low yield in large-scale synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., triazole cyclization) .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings involving benzodioxin intermediates .
  • DoE (Design of Experiments) : Optimize parameters (e.g., solvent ratio, temperature) via response surface methodology .

Q. How should researchers validate mechanisms of action in complex biological systems?

  • CRISPR-Cas9 knockouts : Generate target gene-KO cell lines to confirm phenotypic rescue upon compound treatment .
  • Transcriptomics : RNA-seq after 24-hour exposure identifies downstream pathways (e.g., apoptosis markers like BAX/BCL2) .
  • In vivo models : Use xenografts (e.g., murine cancer models) with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and efficacy .

Notes on Data Interpretation

  • Contradictory solubility data : Discrepancies may arise from polymorphic forms. Characterize crystalline vs. amorphous phases via XRD .
  • Bioactivity variability : Batch-to-batch impurity differences (e.g., residual DMF) can modulate activity. Always report purity (HPLC ≥95%) .

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